4-N-Boc-2-ethoxycarbonylmethyl-morpholine

CAS No.: 1220039-35-9

Cat. No.: VC2580623

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220039-35-9 |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 |

| Standard InChI Key | XJUVGBUNHJKXTC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

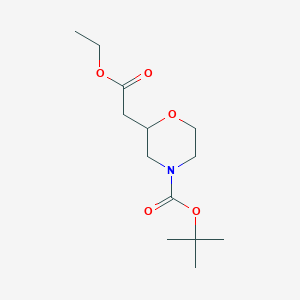

4-N-Boc-2-ethoxycarbonylmethyl-morpholine, also known by its IUPAC name tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, is a synthetic compound belonging to the class of morpholine derivatives. The compound features a six-membered morpholine heterocycle containing both oxygen and nitrogen atoms in a 1,4-relationship. This core structure is functionalized with two key groups: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethoxycarbonylmethyl substituent at the 2-position of the ring. These functional groups provide the compound with unique chemical reactivity profiles that make it particularly useful for selective transformations.

The morpholine ring itself contributes to the compound's conformational properties, creating a rigid framework with defined spatial arrangements. The presence of the Boc protecting group serves a crucial function by reducing the nucleophilicity of the nitrogen atom, thus preventing unwanted side reactions during synthetic procedures. Meanwhile, the ethoxycarbonylmethyl group introduces an ester functionality that can participate in various chemical transformations, including hydrolysis, transesterification, and nucleophilic additions.

Physical and Chemical Properties

The physical and chemical properties of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine are essential for understanding its behavior in chemical reactions and its applications. The compound is characterized by the molecular formula C₁₃H₂₃NO₅ and has a molecular weight of 273.33 g/mol. Its structure can be uniquely identified by its CAS registry number 1220039-35-9, which serves as a definitive identifier in chemical databases and literature.

Table 1: Key Properties of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

| Property | Value |

|---|---|

| CAS Number | 1220039-35-9 |

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 |

| Commercial Purity | 97% |

From a chemical reactivity perspective, 4-N-Boc-2-ethoxycarbonylmethyl-morpholine exhibits characteristics typical of both protected amines and esters. The lone pair of electrons on the nitrogen atom in the morpholine ring, though partially deactivated by the Boc group, can still enable the compound to act as a nucleophile under appropriate reaction conditions. This property allows it to engage in various organic transformations, particularly with electrophilic reagents. The ester functionality in the ethoxycarbonylmethyl group provides another reactive site, capable of undergoing hydrolysis, transesterification, reduction, and other typical ester reactions.

Synthesis Methods

General Synthetic Approaches

Applications in Organic Synthesis

Role as a Building Block

4-N-Boc-2-ethoxycarbonylmethyl-morpholine serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry. The compound's utility stems from its multifunctional nature, with reactive sites that can be selectively modified or transformed. The protected amine functionality, masked by the Boc group, can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in various coupling reactions, reductive aminations, or nucleophilic substitutions.

The ester group in the ethoxycarbonylmethyl substituent provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which opens avenues for amide formation, esterification with different alcohols, or reduction to primary alcohols. These transformations enable the incorporation of this morpholine derivative into diverse molecular frameworks, potentially leading to compounds with interesting biological activities or material properties.

Functional Group Transformations

The presence of multiple functional groups in 4-N-Boc-2-ethoxycarbonylmethyl-morpholine allows for a range of selective chemical transformations. These transformations can be strategically sequenced to generate molecular diversity or to synthesize specific target compounds. Some of the key functional group transformations that can be performed include:

-

Boc deprotection: The Boc group can be removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) to reveal the free secondary amine in the morpholine ring. This deprotection step is often employed as a late-stage transformation after other modifications have been completed.

-

Ester hydrolysis: The ethyl ester can be converted to the corresponding carboxylic acid through basic hydrolysis (using LiOH, NaOH, or KOH), providing an intermediate that can participate in various condensation reactions.

-

Transesterification: The ethyl ester can be converted to other esters through transesterification reactions with different alcohols, potentially under catalytic conditions, enabling the introduction of different ester functionalities.

-

Reduction: The ester group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), creating a hydroxyl group that can be further functionalized.

These transformations, alone or in combination, provide synthetic chemists with numerous pathways to convert 4-N-Boc-2-ethoxycarbonylmethyl-morpholine into a variety of structural analogues or more complex molecular architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume